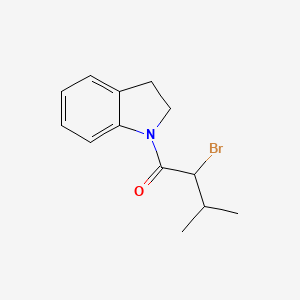

2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-9(2)12(14)13(16)15-8-7-10-5-3-4-6-11(10)15/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJROJZJTUGYSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one typically involves the bromination of a suitable precursor, such as 1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable synthesis of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted indole derivatives.

Oxidation: Products include indole carboxylic acids.

Reduction: Products include indole alcohols.

Scientific Research Applications

2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Influence :

- The dihydroindole ring in the target compound introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems like thiophene or furan derivatives. This could improve binding to enzymes or receptors but may reduce thermal stability .

- Brominated thiophene/furan analogs (e.g., and ) show higher reactivity in nucleophilic substitutions due to electron-deficient aromatic rings, whereas the dihydroindole system may exhibit slower reaction kinetics in similar conditions.

Biological Activity :

- While the target compound lacks direct bioactivity data, structurally related brominated ketones (e.g., ’s thiophene derivative) display moderate 5-LOX inhibition, though less potent than zileuton (IC₅₀ = 11 μM). The dihydroindole moiety could modulate selectivity toward other targets, such as COX isoforms .

Physical Properties :

- The bromothiophene-indolone hybrid () has a predicted density of 1.659 g/cm³ and high boiling point (488.8°C), suggesting that bromine position and conjugation significantly influence physicochemical behavior. The target compound’s branched methyl group may lower melting points compared to linear-chain analogs .

Biological Activity

2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 240.10 g/mol

- CAS Number : 86499-96-9

- InChI Key : JMXPGCGROVEPID-UHFFFAOYSA-N

Antimicrobial Properties

Studies have indicated that derivatives of indole, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance, research on 1,3-dihydro-2H-indol-2-one derivatives demonstrated their effectiveness against various pathogens including:

- Bacteria : Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungi : Candida albicans and Aspergillus niger .

Antitubercular Activity

Indole derivatives have shown promising results in anti-tubercular activity. In vitro studies have confirmed that certain indole-based compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications for tuberculosis treatment .

Cytotoxicity and Cancer Research

Indole derivatives are also being investigated for their cytotoxic effects on cancer cells. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cell lines. Research indicates that modifications in the indole structure can enhance cytotoxicity against various cancer types .

Neuroprotective Effects

Recent studies have suggested that compounds with indole structures may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where such compounds could potentially mitigate neuronal damage .

The crystal structure analysis of related compounds reveals that the presence of bromine and the indole moiety significantly influence biological activity. The compound's ability to form hydrogen bonds and interact with biological targets is critical for its pharmacological effects. For example, intramolecular hydrogen bonding has been observed, which may stabilize the active conformation necessary for interaction with biological macromolecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains. |

| Study B | Antitubercular Activity | Showed significant inhibition of Mycobacterium tuberculosis. |

| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines with varying effectiveness based on structural modifications. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key intermediates include brominated ketones and indole derivatives. For example, bromination of 3-methylbutan-1-one precursors followed by coupling with 2,3-dihydro-1H-indole has been reported. Optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst choice) is critical. NMR monitoring of intermediates (e.g., δ 7.2–7.8 ppm for indole protons) ensures correct substitution patterns. Lower yields (<50%) may arise from steric hindrance; using bulky base catalysts (e.g., NaH) can mitigate this .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography : Resolve bond angles (e.g., C-Br bond length ~1.93 Å) and confirm stereochemistry .

- NMR : Analyze and shifts (e.g., carbonyl carbon at δ 195–200 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 296.12 for [M+H]) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (oral LD < 500 mg/kg in rodents) .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in amber vials at –20°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can its efficacy be tested against resistant strains?

- Methodological Answer : The brominated indole moiety likely disrupts bacterial cell membranes via hydrophobic interactions. Test efficacy using:

- MIC assays : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains.

- Synergy studies : Combine with β-lactam antibiotics to assess inhibition of biofilm formation. Data contradictions (e.g., variable MICs) may arise from differences in bacterial efflux pump expression .

Q. How can computational models predict the compound’s reactivity in novel substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states for bromine displacement (e.g., B3LYP/6-31G* level).

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with kinetic studies (e.g., k for SN2 reactions) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies in bond lengths (e.g., C=O at 1.21 Å in X-ray vs. 1.24 Å in DFT) may arise from crystal packing effects. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.